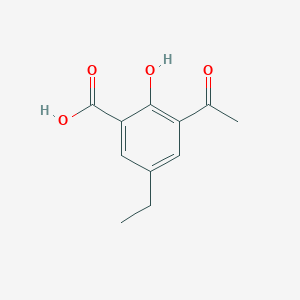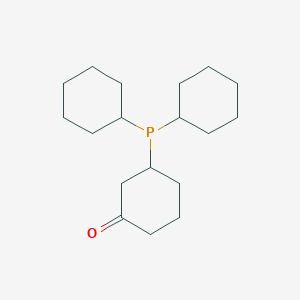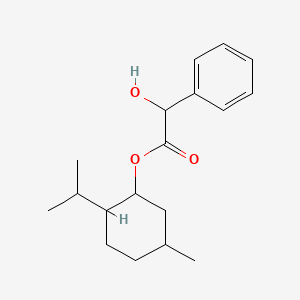
2-Chloro-3,3-dimethylbutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,3-dimethylbutanoyl chloride, also known as 2-chlorobutyryl chloride, is an organic compound with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol . This compound is characterized by the presence of a butanoyl group substituted with a chlorine atom at the second position and two methyl groups at the third position.
Méthodes De Préparation
The synthesis of butanoyl chloride, 2-chloro-3,3-dimethyl-, can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,3-dimethylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-chloro-3,3-dimethylbutanoic acid+SOCl2→2-chloro-3,3-dimethylbutanoyl chloride+SO2+HCl
Industrial production methods typically involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
2-Chloro-3,3-dimethylbutanoyl chloride, undergoes various chemical reactions, including:
-
Nucleophilic Substitution Reactions: : This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:
- Reaction with an amine:
2-chloro-3,3-dimethylbutanoyl chloride+RNH2→2-chloro-3,3-dimethylbutanamide+HCl
- Reaction with an alcohol:
2-chloro-3,3-dimethylbutanoyl chloride+ROH→2-chloro-3,3-dimethylbutanoate+HCl
- Reaction with an amine:
-
Hydrolysis: : In the presence of water, butanoyl chloride, 2-chloro-3,3-dimethyl-, hydrolyzes to form 2-chloro-3,3-dimethylbutanoic acid and hydrochloric acid:
2-chloro-3,3-dimethylbutanoyl chloride+H2O→2-chloro-3,3-dimethylbutanoic acid+HCl
Applications De Recherche Scientifique
2-Chloro-3,3-dimethylbutanoyl chloride, finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity makes it valuable for creating complex molecules.
Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, thereby altering their properties and functions.
Medicine: In medicinal chemistry, butanoyl chloride, 2-chloro-3,3-dimethyl-, is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of butanoyl chloride, 2-chloro-3,3-dimethyl-, primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
2-Chloro-3,3-dimethylbutanoyl chloride, can be compared with other similar compounds, such as:
2,2-Dimethylbutanoyl chloride: This compound lacks the chlorine atom, resulting in different reactivity and applications.
3-Methylbutanoyl chloride:
Propriétés
Numéro CAS |
52920-18-0 |
|---|---|
Formule moléculaire |
C6H10Cl2O |
Poids moléculaire |
169.05 g/mol |
Nom IUPAC |
2-chloro-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,3)4(7)5(8)9/h4H,1-3H3 |
Clé InChI |
YXYHDYAMHIWFKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Aminoethyl)amino]-4-oxobutan-2-yl nitrate](/img/structure/B8670790.png)







![Methyl 2-(methoxymethyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8670851.png)
![4-[(4-Chlorophenyl)methoxy]pyridin-2(1H)-one](/img/structure/B8670863.png)



